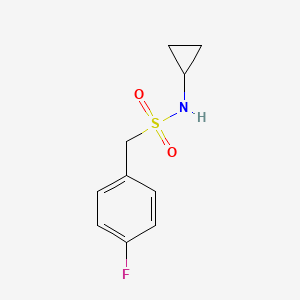

![molecular formula C24H26N2O4S B4583087 6-{[(3-{[(4-甲基苄基)氨基]羰基}-5,6-二氢-4H-环戊[b]噻吩-2-基)氨基]羰基}-3-环己烯-1-羧酸](/img/structure/B4583087.png)

6-{[(3-{[(4-甲基苄基)氨基]羰基}-5,6-二氢-4H-环戊[b]噻吩-2-基)氨基]羰基}-3-环己烯-1-羧酸

描述

The compound belongs to a class of highly specialized organic molecules, characterized by their complex molecular architecture and functionalities. Such compounds are of interest in synthetic organic chemistry for their potential applications in pharmaceuticals, materials science, and as probes in biological systems.

Synthesis Analysis

The stereoselective synthesis of structurally complex molecules often involves multi-step reactions, highlighting the importance of regioselective and stereoselective control. For instance, the synthesis of related cyclopenta derivatives involves regioselective 1,3-dipolar cycloadditions, followed by condensation and nucleophilic attacks to introduce specific functional groups (Conti et al., 2007).

Molecular Structure Analysis

Molecular structure determination, often through X-ray crystallography, reveals the conformational preferences of the cyclohexane rings and the spatial arrangement of substituents. This information is crucial for understanding the reactivity and interaction of the molecule with biological targets or other chemical entities (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

The reactivity of complex molecules can often be tuned by modifying certain functional groups. For example, cyclohexadienones can undergo Wolff rearrangement or decarbonylation under specific conditions, leading to the formation of new cyclic structures or functionalized compounds (Koch et al., 2014).

科学研究应用

受限氨基酸衍生物的合成

已合成构象受限的色氨酸衍生物,以帮助肽和类肽构象阐明研究。这些衍生物具有α-碳与吲哚环之间独特的桥连,限制了侧链柔性,同时允许进一步衍生化 (Horwell 等,1994)。

氨基羰基化反应

氨基酸甲酯已被用作钯催化的氨基羰基化反应中的亲核试剂,导致羧酰胺和 2-氧代-羧酰胺型衍生物的合成。这说明了该化合物在促进复杂有机转化方面的潜力 (Müller 等,2005)。

二氢嘧啶酮对映异构体的制备

顺式-2-氨基-1-环戊烷-或-环己烷-1-羧酸与 (R)-α-甲基苄胺的反应已被探索用于形成均手性酰胺,从而合成环戊烷顺式稠合和环己烷顺式和反式稠合二氢嘧啶-4-酮对映异构体。这展示了该化合物在立体化学研究和对映体纯化合物的合成中的用途 (Szakonyi 等,1998)。

环状二肽基脲的合成

3-羟基-6-氧代[1,2,4]三嗪-1-基丙氨酰胺的合成引入了一类新的环状二肽基脲。这种合成途径涉及 Ugi 反应,然后用乙醇钠处理,突出了该化合物在开发具有潜在生物活性的拟肽化合物中的作用 (Sañudo 等,2006)。

有机合成中的催化活性

稳定、庞大和刚性的环状(烷基)(氨基)卡宾的简化版本的合成及其在 1,2-二氢喹啉衍生物的三组分制备中的催化活性强调了该化合物在催化中的潜力。这项研究证明了这些卡宾作为过渡金属基催化剂的配体的效率,以促进有机转化 (Zeng 等,2009)。

属性

IUPAC Name |

6-[[3-[(4-methylphenyl)methylcarbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4S/c1-14-9-11-15(12-10-14)13-25-22(28)20-18-7-4-8-19(18)31-23(20)26-21(27)16-5-2-3-6-17(16)24(29)30/h2-3,9-12,16-17H,4-8,13H2,1H3,(H,25,28)(H,26,27)(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHAEFQOWYCNBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=C(SC3=C2CCC3)NC(=O)C4CC=CCC4C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-({3-[(4-methylbenzyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-bicyclo[2.2.1]hept-2-yl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4583015.png)

![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)

![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)

![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4583037.png)

![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)

![4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4583050.png)

![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)

![(2-chlorobenzylidene)(4-{4-[(2-chlorobenzylidene)amino]benzyl}phenyl)amine](/img/structure/B4583079.png)

![N-[2-(4-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4583102.png)